molecular formula C5H7N3O B1301604 1-Methyl-1H-imidazole-5-carboxamide CAS No. 40637-81-8

1-Methyl-1H-imidazole-5-carboxamide

Cat. No. B1301604
CAS RN: 40637-81-8
M. Wt: 125.13 g/mol
InChI Key: FFEDTKQANJQNBP-UHFFFAOYSA-N
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Description

1-Methyl-1H-imidazole-5-carboxamide is a chemical compound that is part of the imidazole family, which are heterocyclic compounds featuring a five-membered ring containing two nitrogen atoms. Although the provided papers do not directly discuss 1-Methyl-1H-imidazole-5-carboxamide, they do provide insights into the chemistry of related imidazole derivatives, which can be useful in understanding the properties and reactivity of the compound .

Synthesis Analysis

The synthesis of imidazole derivatives can be complex, involving multiple steps and reagents. For instance, the synthesis of 2-methyl-6-(arylamino)purines from 5-amino-1H-imidazole-4-carboxamide hydrochloride involves heating with phosphorus pentoxide and triethylamine hydrochloride, along with substituted anilines . This method showcases the reactivity of imidazole derivatives under high-temperature conditions and the use of phosphorus pentoxide in organic synthesis.

Molecular Structure Analysis

The molecular structure of imidazole derivatives is characterized by the presence of a five-membered ring with two nitrogen atoms. The paper on the crystal and molecular structures of a related compound, methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, provides insights into the structural aspects of these molecules, which can be studied using X-ray crystallography and density functional theory (DFT) . These techniques are essential for understanding the three-dimensional arrangement of atoms within the molecule and predicting its reactivity.

Chemical Reactions Analysis

Imidazole derivatives participate in various chemical reactions, often acting as intermediates in the synthesis of more complex molecules. For example, 5-amino-4-(cyanoformimidoyl)-1H-imidazole reacts with ketones and aldehydes to produce dihydropurines and purines, which are important structures in medicinal chemistry . The Willgerodt-Kindler reaction, investigated in the context of 1,2-dimethyl-1H-imidazo[4,5-b]pyridine, is another example of the chemical transformations that imidazole derivatives can undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The presence of substituents on the imidazole ring can significantly alter these properties. For instance, the introduction of a methyl group can affect the compound's hydrophobicity and its interaction with biological targets. The antituberculotic activity of some imidazole derivatives indicates that these compounds can have significant biological properties, which are important for drug development .

Scientific Research Applications

Chemical Synthesis and Reactions

1-Methyl-1H-imidazole-5-carboxamide has been utilized in various chemical syntheses and reactions. For instance, Itaya and Ogawa (1985) demonstrated its use in producing 3, 9-dimethylhypoxanthine and 1-methyl-5-(N-methylformamido) imidazole-4-carboxamide. They explored different pathways and reactions for these compounds, highlighting the versatility of 1-methyl-1H-imidazole-5-carboxamide in chemical synthesis (Itaya & Ogawa, 1985).

Crystal and Molecular Structures

Recent studies, like the one by Richter et al. (2023), have focused on the crystal and molecular structures of compounds derived from 1-methyl-1H-imidazole-5-carboxamide. This research is pivotal in understanding the physical and chemical properties of these compounds, which can be beneficial in various scientific fields (Richter et al., 2023).

Antimicrobial Activities

Studies on derivatives of 1-methyl-1H-imidazole-5-carboxamide have also been conducted to evaluate their antimicrobial properties. For instance, Ovonramwen, Owolabi, and Falodun (2021) synthesized a compound from 1-methyl-1H-imidazole-5-carboxamide and investigated its antimicrobial activities against various organisms. Such studies are crucial for the development of new antimicrobial agents (Ovonramwen, Owolabi, & Falodun, 2021).

Pharmaceutical Research

1-Methyl-1H-imidazole-5-carboxamide and its derivatives have been extensively studied in pharmaceutical research. Various derivatives have been synthesized and tested for their potential as therapeutic agents. For example, research by Latacz et al. (2018) on structural analogues of 5-carboxamidotryptamine based on indole-imidazole scaffolds aimed to develop selective 5-HT7 receptor agonists. These studies provide insights into the therapeutic potential of compounds derived from 1-methyl-1H-imidazole-5-carboxamide (Latacz et al., 2018).

Safety and Hazards

The compound has several hazard statements including H302, H315, H319, and H335 . This indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, the future directions of 1-Methyl-1H-imidazole-5-carboxamide could be in the development of new drugs with these biological activities .

properties

IUPAC Name

3-methylimidazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c1-8-3-7-2-4(8)5(6)9/h2-3H,1H3,(H2,6,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFEDTKQANJQNBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101292710
Record name 1-Methyl-1H-imidazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101292710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-1H-imidazole-5-carboxamide

CAS RN

40637-81-8
Record name 1-Methyl-1H-imidazole-5-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40637-81-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-1H-imidazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101292710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-1H-imidazole-5-carboxamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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